(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
Overview
Description
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, a tert-butoxy group, and an amino acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.
Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Introduction of tert-Butoxy Group: The tert-butoxy group is introduced via tert-butyl chloroformate (Boc-Cl) under basic conditions.
Coupling Reactions: The protected amino acid is then coupled with other intermediates using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production often employs flow microreactor systems for the efficient and scalable synthesis of such compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield the corresponding amine.
Substitution: The tert-butoxy group can be substituted under acidic conditions to yield various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection of the tert-butoxy group.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Deprotected amino acids or their derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid serves as a key intermediate for the preparation of peptides and other complex molecules. Its chiral centers make it valuable for asymmetric synthesis.
Biology
The compound is used in the synthesis of enzyme inhibitors and receptor agonists/antagonists, which are crucial for studying biological pathways and mechanisms.
Medicine
In pharmaceutical research, it is employed in the development of new drugs, particularly those targeting specific enzymes or receptors. Its ability to be modified at multiple sites allows for the creation of a wide range of bioactive compounds.
Industry
In the chemical industry, it is used for the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors. The benzyloxycarbonyl group can be cleaved to release the active amine, which then interacts with the target enzyme or receptor. The tert-butoxy group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Similar structure but different stereochemistry.
(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Another stereoisomer with distinct properties.
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(methoxy)butanoic acid: Similar but with a methoxy group instead of tert-butoxy.
Uniqueness
The unique combination of the benzyloxycarbonyl and tert-butoxy groups in (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid provides distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYMOTAFFJDTAG-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427035 | |
Record name | AmbotzZAA1168 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16966-09-9 | |
Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16966-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AmbotzZAA1168 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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